molecular formula C22H22ClN3OS2 B2904061 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 954094-47-4

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2904061
CAS RN: 954094-47-4
M. Wt: 444.01
InChI Key: DRILKQCMMDFCDY-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as CBTT and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of CBTT is not fully understood. However, it has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. CBTT has also been shown to interact with the opioid system, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
CBTT has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in preclinical studies. The compound has also been shown to have anxiolytic and antidepressant effects. CBTT has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and pain.

Advantages and Limitations for Lab Experiments

CBTT has several advantages for laboratory experiments. The compound has high potency and selectivity, making it a useful tool for studying the GABAergic and opioid systems. CBTT also has a favorable pharmacokinetic profile, which allows for easy administration and measurement of its effects. However, CBTT has some limitations for laboratory experiments. The compound is not water-soluble, which can limit its use in some experiments. CBTT also has a short half-life, which can make it difficult to measure its effects over a long period.

Future Directions

There are several future directions for research on CBTT. One potential direction is to further investigate its efficacy in the treatment of anxiety and depression. Another direction is to study its potential use in the treatment of chronic pain. CBTT could also be studied in combination with other compounds to determine its potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of CBTT and its potential therapeutic applications.
In conclusion, CBTT is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential of CBTT as a therapeutic agent.

Synthesis Methods

The synthesis of CBTT involves the reaction of 2-aminothiazole with 4-chlorobenzyl chloride to form 2-(4-chlorobenzyl)thiazol-4-ylamine. The resulting product is then reacted with 4-phenylpiperazine to form 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone. The synthesis method has been optimized to yield high purity and high yield of CBTT.

Scientific Research Applications

CBTT has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CBTT has also been studied for its potential use in the treatment of anxiety and depression. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS2/c23-18-8-6-17(7-9-18)15-28-22-24-19(16-29-22)14-21(27)26-12-10-25(11-13-26)20-4-2-1-3-5-20/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRILKQCMMDFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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